6-溴-5-异丙氧基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

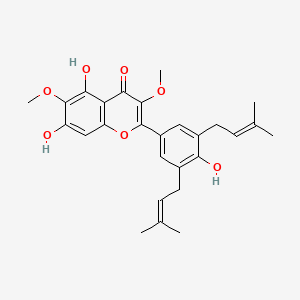

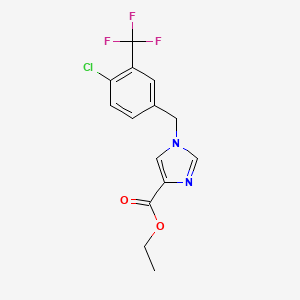

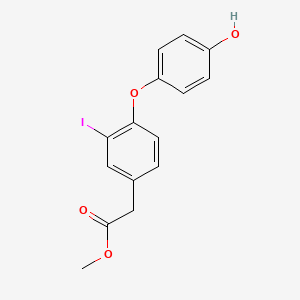

6-Bromo-5-isopropoxy-1H-indazole is a chemical compound with the CAS Number: 1374651-77-0 . It has a molecular weight of 255.11 and its IUPAC name is 6-bromo-5-isopropoxy-1H-indazole . The compound is typically stored in a sealed, dry environment at 2-8°C . It is a solid substance .

Synthesis Analysis

The synthesis of 1H-indazoles, which includes 6-Bromo-5-isopropoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 6-Bromo-5-isopropoxy-1H-indazole is 1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

Indazole derivatives, including 6-Bromo-5-isopropoxy-1H-indazole, have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The compounds were tested for their potential to inhibit the proangiogenic cytokines associated with tumor development .Physical And Chemical Properties Analysis

6-Bromo-5-isopropoxy-1H-indazole is a solid substance . It is typically stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 255.11 .科学研究应用

Application in Medicinal Chemistry

Specific Scientific Field

The specific scientific field for this application is Medicinal Chemistry .

2. Comprehensive and Detailed Summary of the Application “6-Bromo-5-isopropoxy-1H-indazole” is a key structural moiety in pharmaceutically relevant structures that have found applications in the treatment of various diseases . A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

3. Detailed Description of the Methods of Application or Experimental Procedures The synthesized compounds were assessed for their ability to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development . All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .

4. Thorough Summary of the Results or Outcomes Obtained Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . Some compounds were found to be potent antiangiogenic agents against TNFα, VEGF, and EGF, whereas others showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . Some compounds have shown significant OH radical scavenging activities, also some were found to have a DPPH radical scavenging activity and some exhibited better SOR scavenging activity when compared with the reference compound ascorbic acid .

Application in HIV Protease Inhibitors

Specific Scientific Field

The specific scientific field for this application is Pharmaceutical Chemistry .

2. Comprehensive and Detailed Summary of the Application “6-Bromo-5-isopropoxy-1H-indazole” has been investigated and applied in producing HIV protease inhibitors . HIV protease inhibitors are a class of antiviral drugs that are widely used to treat HIV/AIDS and hepatitis C .

3. Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application or experimental procedures for this application are not specified in the available literature . However, typically, these compounds are synthesized and then tested for their inhibitory activity against the HIV protease enzyme .

4. Thorough Summary of the Results or Outcomes Obtained The outcomes of these studies are not specified in the available literature . However, it is known that HIV protease inhibitors work by blocking the activity of the HIV protease enzyme, preventing the virus from replicating and reducing the amount of virus in the body .

Application in Serotonin Receptor Antagonists

Specific Scientific Field

The specific scientific field for this application is Neuropharmacology .

2. Comprehensive and Detailed Summary of the Application “6-Bromo-5-isopropoxy-1H-indazole” has been investigated and applied in producing serotonin receptor antagonists . Serotonin receptor antagonists are drugs that can treat several conditions, including depression, anxiety, and certain types of pain .

3. Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application or experimental procedures for this application are not specified in the available literature . However, typically, these compounds are synthesized and then tested for their ability to block the activity of serotonin receptors .

4. Thorough Summary of the Results or Outcomes Obtained The outcomes of these studies are not specified in the available literature . However, it is known that serotonin receptor antagonists work by blocking the activity of serotonin, a neurotransmitter that plays a key role in mood, sleep, appetite, and other functions .

Application in Aldose Reductase Inhibitors

Specific Scientific Field

2. Comprehensive and Detailed Summary of the Application “6-Bromo-5-isopropoxy-1H-indazole” has been investigated and applied in producing aldose reductase inhibitors . Aldose reductase inhibitors are a class of drugs that are used in the treatment of complications of diabetes mellitus .

3. Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application or experimental procedures for this application are not specified in the available literature . However, typically, these compounds are synthesized and then tested for their inhibitory activity against the aldose reductase enzyme .

4. Thorough Summary of the Results or Outcomes Obtained The outcomes of these studies are not specified in the available literature . However, it is known that aldose reductase inhibitors work by blocking the activity of the aldose reductase enzyme, preventing the accumulation of sorbitol and reducing the complications of diabetes mellitus .

Application in Acetylcholinesterase Inhibitors

Specific Scientific Field

2. Comprehensive and Detailed Summary of the Application “6-Bromo-5-isopropoxy-1H-indazole” has been investigated and applied in producing acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are drugs that can treat several conditions, including Alzheimer’s disease and other types of dementia .

3. Detailed Description of the Methods of Application or Experimental Procedures The exact methods of application or experimental procedures for this application are not specified in the available literature . However, typically, these compounds are synthesized and then tested for their ability to block the activity of acetylcholinesterase .

4. Thorough Summary of the Results or Outcomes Obtained The outcomes of these studies are not specified in the available literature . However, it is known that acetylcholinesterase inhibitors work by blocking the activity of acetylcholinesterase, a neurotransmitter that plays a key role in memory and learning .

安全和危害

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

The synthesis of 1H-indazoles, including 6-Bromo-5-isopropoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies provide a foundation for future research and development in the field of medicinal chemistry.

属性

IUPAC Name |

6-bromo-5-propan-2-yloxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXSSYQGDNEATC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2C(=C1)C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-isopropoxy-1H-indazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

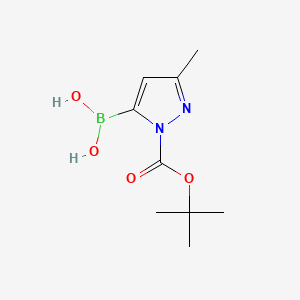

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)